

An In-depth Technical Guide to the Chemical Properties of 2-Benzylloxybenzyl Alcohol

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Compound of Interest

Compound Name: *2-Benzylloxybenzyl alcohol*

Cat. No.: *B1265460*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Benzylloxybenzyl alcohol is an aromatic organic compound that serves as a versatile intermediate in synthetic organic chemistry. Its structure, featuring a benzyl ether and a primary alcohol on a benzene ring, makes it a valuable building block for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and other fine chemicals. This guide provides a comprehensive overview of its chemical properties, experimental protocols, and its role in synthetic workflows.

Core Chemical and Physical Properties

A summary of the key quantitative and qualitative data for **2-benzylloxybenzyl alcohol** is presented in the table below for easy comparison.

Property	Value	Reference(s)
CAS Number	3381-87-1	
Molecular Formula	C ₁₄ H ₁₄ O ₂	
Molecular Weight	214.26 g/mol	
Appearance	Pale yellow solid or white to yellow/orange powder/lump	
Melting Point	36.5-37.5 °C	
Boiling Point	155 °C at 4 mmHg	
Purity	>97.0% (GC)	
Storage Conditions	Refrigerated (0-10°C), under inert gas	
Sensitivities	Air and heat sensitive	

Spectroscopic Data

Detailed, experimentally verified spectral data for **2-benzyloxybenzyl alcohol** is not widely available in public repositories. However, based on its chemical structure and data from analogous compounds, the expected spectral characteristics are as follows:

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of both the benzyl and the phenyl rings, typically in the range of δ 7.0-7.5 ppm. A singlet for the benzylic methylene protons (CH₂-O) would likely appear around δ 5.0 ppm. The methylene protons of the alcohol group (CH₂-OH) would be expected around δ 4.5-4.7 ppm, and the hydroxyl proton would present as a broad singlet, the chemical shift of which would be dependent on concentration and solvent.

¹³C NMR: The carbon NMR spectrum should display distinct signals for the aromatic carbons, the two benzylic carbons, and the carbon bearing the hydroxyl group. The aromatic carbons would appear in the δ 110-160 ppm region. The benzylic ether carbon (C₆H₅-CH₂-O) would be expected around δ 70 ppm, and the hydroxymethyl carbon (Ar-CH₂-OH) would likely be in the δ 60-65 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm^{-1} corresponding to the O-H stretching vibration of the alcohol group.^[1] Strong C-O stretching bands would be observed in the 1000-1250 cm^{-1} region. Aromatic C-H stretching vibrations would appear around 3000-3100 cm^{-1} , and C=C stretching vibrations for the aromatic rings would be present in the 1450-1600 cm^{-1} range.

Mass Spectrometry: In the mass spectrum, the molecular ion peak (M^+) would be expected at m/z 214. Common fragmentation patterns for benzyl alcohols include the loss of a hydroxyl radical ($\text{M}-17$) or water ($\text{M}-18$). A prominent peak at m/z 91, corresponding to the tropylum ion ($[\text{C}_7\text{H}_7]^+$), is a characteristic fragment for compounds containing a benzyl group.^{[2][3]}

Experimental Protocols

Synthesis of 2-Benzylxybenzyl Alcohol

A common method for the synthesis of **2-benzylxybenzyl alcohol** involves the benzylation of salicyl alcohol (2-hydroxybenzyl alcohol).

Materials:

- Salicyl alcohol
- Benzyl bromide (or benzyl chloride)
- A suitable base (e.g., potassium carbonate, sodium hydride)
- An appropriate solvent (e.g., acetone, dimethylformamide (DMF))

Methodology:

- Dissolve salicyl alcohol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
- Add the base to the solution and stir for a designated period to form the corresponding alkoxide.
- Slowly add benzyl bromide (or chloride) to the reaction mixture.

- Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
- Remove the solvent from the filtrate under reduced pressure.
- The crude product can then be purified by recrystallization or column chromatography.[4][5]

Purification by Recrystallization

Methodology:

- Dissolve the crude **2-benzyloxybenzyl alcohol** in a minimum amount of a hot solvent in which it is soluble (e.g., a mixture of ethanol and water, or ethyl acetate and hexanes).[6]
- If colored impurities are present, a small amount of activated charcoal can be added, and the hot solution is filtered.[6]
- Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[6]
- Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.[7]

Conversion to 2-Benzylbenzyl Chloride

2-Benzylbenzyl alcohol is a useful precursor for the synthesis of 2-benzylbenzyl chloride, a reactive electrophile.[4]

Materials:

- **2-Benzylbenzyl alcohol**
- Thionyl chloride (SOCl_2)
- Anhydrous dichloromethane (DCM)

- Catalytic amount of N,N-dimethylformamide (DMF)

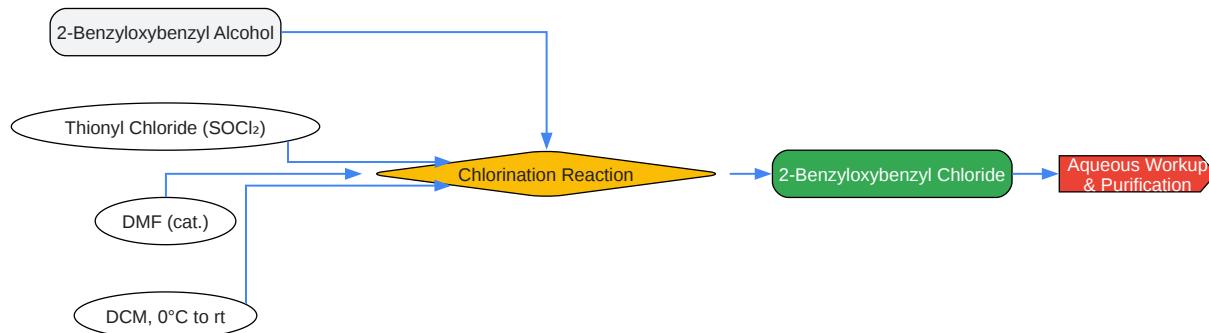
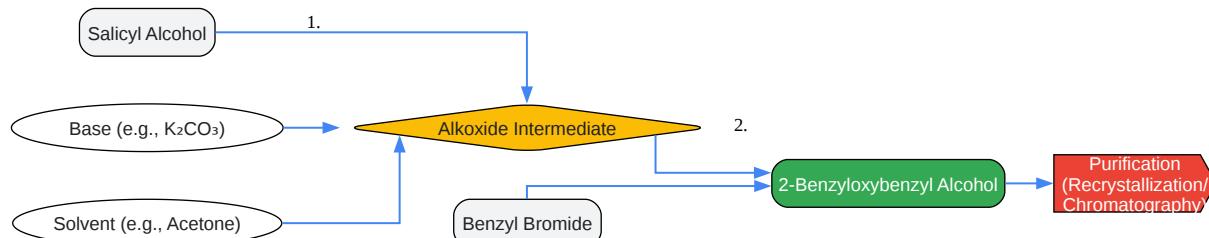
Methodology:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve **2-benzyloxybenzyl alcohol** in anhydrous DCM in a round-bottom flask.[8]
- Cool the solution to 0 °C using an ice bath.[8]
- Add a catalytic amount of DMF (a few drops).[8]
- Add thionyl chloride dropwise to the stirred solution.[8]
- Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature for 2-4 hours, monitoring by TLC.[8]
- Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.[8]
- Separate the organic layer, and extract the aqueous layer with DCM.
- Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- The crude 2-benzyloxybenzyl chloride can be further purified by recrystallization or column chromatography.[4]

Synthetic Workflows and Applications in Drug Development

2-Benzyloxybenzyl alcohol is not typically involved in direct signaling pathways but serves as a crucial intermediate in the synthesis of biologically active molecules. The benzyloxy group often acts as a protecting group for the phenolic hydroxyl, which can be removed at a later stage of the synthesis.

General Synthesis of 2-Benzylbenzyl Alcohol



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